1,3-Dichloro-4-methylisoquinoline 1,3-Dichloro-4-methylisoquinoline
Brand Name: Vulcanchem
CAS No.: 15787-23-2
VCID: VC2914224
InChI: InChI=1S/C10H7Cl2N/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-5H,1H3
SMILES: CC1=C(N=C(C2=CC=CC=C12)Cl)Cl
Molecular Formula: C10H7Cl2N
Molecular Weight: 212.07 g/mol

1,3-Dichloro-4-methylisoquinoline

CAS No.: 15787-23-2

Cat. No.: VC2914224

Molecular Formula: C10H7Cl2N

Molecular Weight: 212.07 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dichloro-4-methylisoquinoline - 15787-23-2

Specification

CAS No. 15787-23-2
Molecular Formula C10H7Cl2N
Molecular Weight 212.07 g/mol
IUPAC Name 1,3-dichloro-4-methylisoquinoline
Standard InChI InChI=1S/C10H7Cl2N/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-5H,1H3
Standard InChI Key ALKJKJDITLLQOR-UHFFFAOYSA-N
SMILES CC1=C(N=C(C2=CC=CC=C12)Cl)Cl
Canonical SMILES CC1=C(N=C(C2=CC=CC=C12)Cl)Cl

Introduction

Structural Characteristics and Physical Properties

1,3-Dichloro-4-methylisoquinoline belongs to the isoquinoline family, a class of heterocyclic compounds known for their diverse biological activities. The compound is characterized by its unique structure containing two chlorine atoms at positions 1 and 3, and a methyl group at position 4 of the isoquinoline framework.

The molecular structure presents several key features that contribute to its reactivity and potential applications. The isoquinoline core provides a rigid, planar scaffold with an asymmetric electron distribution due to the nitrogen atom in the heterocyclic ring. The chlorine atoms at positions 1 and 3 serve as potential leaving groups in nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate. Meanwhile, the methyl group at position 4 introduces steric effects and modifies the electron density of the ring system.

Table 1: Basic Structural Properties of 1,3-Dichloro-4-methylisoquinoline

PropertyValue
Chemical FormulaC₁₀H₇Cl₂N
Molecular Weight212.07 g/mol
CAS Registry Number15787-23-2
SMILES CodeCC1=C(Cl)N=C(Cl)C2=C1C=CC=C2

The physical and chemical properties of 1,3-Dichloro-4-methylisoquinoline distinguish it from other isoquinoline derivatives and influence its behavior in various chemical and biological systems. The compound exists as a solid at room temperature, typically appearing as a crystalline powder. Like other isoquinoline derivatives with similar substitution patterns, it exhibits limited water solubility but dissolves readily in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.

Table 2: Physicochemical Properties of 1,3-Dichloro-4-methylisoquinoline

PropertyValueNotes
Physical StateSolidAt standard temperature and pressure
LogP (octanol/water)4.39Indicates high lipophilicity
Hydrogen Bond Acceptors1Nitrogen atom in the isoquinoline ring
Hydrogen Bond Donors0No hydrogen-donating groups present
Rotatable Bonds0Rigid structure enhances binding affinity
Topological Polar Surface Area (TPSA)12.89 ŲRelatively low, suggesting membrane permeability

Synthesis Methods and Chemical Reactivity

The synthesis of 1,3-Dichloro-4-methylisoquinoline can be achieved through several organic reactions involving isoquinoline derivatives. One notable method is the Pomeranz-Fritsch reaction, which is commonly used for synthesizing isoquinoline derivatives. This approach involves the cyclization of properly substituted benzaldehydes with aminoacetals, followed by chlorination steps to introduce the chlorine atoms at the desired positions.

Alternative synthetic routes may include the Bischler-Napieralski reaction, which involves the cyclodehydration of β-phenethylamides to form 3,4-dihydroisoquinolines, followed by oxidation and chlorination steps. The specific synthetic pathway chosen depends on factors such as the availability of starting materials, desired yield, and purity requirements.

The chemical reactivity of 1,3-Dichloro-4-methylisoquinoline is largely dictated by its structure. The chlorine atoms at positions 1 and 3 are susceptible to nucleophilic substitution reactions, making this compound a versatile intermediate for further functionalization. The isoquinoline nitrogen can participate in coordination with metals or act as a hydrogen bond acceptor in molecular recognition processes.

Key reactions of 1,3-Dichloro-4-methylisoquinoline include:

  • Nucleophilic aromatic substitution at the chlorinated positions

  • Cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce various functional groups

  • Electrophilic substitution on the benzene ring portion

  • Coordination chemistry through the nitrogen atom

These chemical transformations enable the preparation of a diverse array of derivatives with tailored properties for specific applications.

Biological Activities and Pharmacological Properties

Research on 1,3-Dichloro-4-methylisoquinoline highlights its potential in medicinal chemistry due to its biological activity. The compound's ability to interact with biological targets such as enzymes or receptors makes it a candidate for further pharmacological studies. While specific research on this exact compound is limited in the available literature, studies on related isoquinoline derivatives suggest several potential biological activities.

The isoquinoline scaffold is found in numerous bioactive natural products and pharmaceuticals, indicating its significance in drug discovery. The specific substitution pattern in 1,3-Dichloro-4-methylisoquinoline, with chlorine atoms at positions 1 and 3 and a methyl group at position 4, creates a unique electronic and steric environment that may confer specific biological properties.

Table 3: Potential Biological Activities of 1,3-Dichloro-4-methylisoquinoline

ActivityPotential MechanismResearch Status
AntibacterialInhibition of bacterial cell wall synthesis or DNA replicationPreliminary investigations based on similar derivatives
AntifungalInterference with ergosterol biosynthesis or membrane integritySuggested by the activity of related compounds
AnticancerInteraction with DNA or inhibition of specific enzymes involved in cell proliferationSubject of ongoing research
Enzyme InhibitionBinding to enzyme active sites through π-stacking and halogen bondingStructure suggests potential for such activity

The biological activity of 1,3-Dichloro-4-methylisoquinoline is influenced by its structural features:

These structural elements collectively contribute to the compound's potential pharmacological profile, making it worthy of investigation for various therapeutic applications.

Comparative Analysis with Related Isomers

Understanding 1,3-Dichloro-4-methylisoquinoline in the context of its isomers provides valuable insights into structure-activity relationships and the effect of substitution patterns on physical, chemical, and biological properties. Several isomers of dichloromethylisoquinoline exist, differing in the position of the methyl group on the isoquinoline scaffold.

Table 4: Comparison of 1,3-Dichloromethylisoquinoline Isomers

CompoundCAS NumberMethyl PositionKey Structural Features
1,3-Dichloro-4-methylisoquinoline15787-23-24Methyl adjacent to chlorinated nitrogen-containing ring
1,3-Dichloro-5-methylisoquinoline21902-40-95Methyl on the benzene ring, meta to the ring junction
1,3-Dichloro-6-methylisoquinoline21902-38-56Methyl on the benzene ring, para to the ring junction
1,3-Dichloro-7-methylisoquinoline21902-37-47Methyl on the benzene ring, meta to the ring junction
1,3-Dichloro-8-methylisoquinoline21902-39-68Methyl on the benzene ring, ortho to the ring junction

The position of the methyl group significantly affects the electronic distribution, steric properties, and potentially the biological activities of each isomer. For 1,3-Dichloro-4-methylisoquinoline, the methyl group at position 4 is directly attached to the heterocyclic ring, which distinguishes it from other isomers where the methyl group is on the benzene portion.

Computational studies suggest that these structural differences translate into variations in physicochemical properties, such as lipophilicity, solubility, and binding affinity to biological targets. The specific positioning of substituents can dramatically alter a compound's interaction with receptors or enzymes, resulting in different biological activity profiles.

Applications in Research and Industry

1,3-Dichloro-4-methylisoquinoline serves several important roles in organic chemistry and drug discovery:

Synthetic Intermediate

The compound functions as a versatile building block for synthesizing more complex molecules used in pharmaceuticals, agrochemicals, and other industrial applications. The reactive chlorine substituents allow for strategic functionalization to create libraries of derivatives with diverse properties.

Medicinal Chemistry

As a potential pharmacophore, 1,3-Dichloro-4-methylisoquinoline provides a scaffold for designing targeted therapeutic agents. Structure-activity relationship studies involving this compound can yield insights into the development of novel drugs with improved efficacy and selectivity.

Chemical Probe

The compound can serve as a chemical probe in biological systems to investigate specific pathways or targets. Its unique structure allows for tracking interactions and mechanisms in complex biological environments.

Reference Standard

In analytical chemistry, pure samples of 1,3-Dichloro-4-methylisoquinoline are valuable as reference standards for quality control and method development in pharmaceutical and chemical industries.

Hazard CategoryClassificationHazard Statements
Acute ToxicityCategory 4 (Oral)H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3 (Respiratory system)H335: May cause respiratory irritation

Recommended precautionary measures include:

  • Avoid breathing dust, fumes, or vapors

  • Wear appropriate personal protective equipment (gloves, eye protection, lab coat)

  • Use only in well-ventilated areas or under a fume hood

  • Wash thoroughly after handling

  • Store in a tightly closed container in a cool, dry place

For research laboratories and industrial settings working with this compound, establishing proper handling protocols and ensuring adequate training for personnel is essential to minimize risks.

Research Advancements and Future Directions

Research on 1,3-Dichloro-4-methylisoquinoline and related isoquinoline derivatives continues to expand, with several promising directions:

Medicinal Chemistry Applications

The exploration of 1,3-Dichloro-4-methylisoquinoline in drug discovery focuses on its potential as a lead compound for developing novel therapeutic agents. Structure-activity relationship studies aim to optimize its properties for specific targets, potentially leading to new treatments for bacterial infections, fungal diseases, or cancer.

Green Chemistry Approaches

Developing more environmentally friendly synthesis methods for 1,3-Dichloro-4-methylisoquinoline represents an important research direction. This includes investigating catalytic processes, flow chemistry techniques, and alternative solvents to reduce the environmental impact of its production.

Computational Studies

Computational modeling of 1,3-Dichloro-4-methylisoquinoline's interactions with biological targets provides valuable insights for rational drug design. These studies help predict binding affinities, pharmacokinetic properties, and potential off-target effects, guiding experimental work in more productive directions.

Novel Derivatives

Research on novel derivatives of 1,3-Dichloro-4-methylisoquinoline aims to expand the chemical space around this scaffold. By introducing various functional groups at strategic positions, researchers can fine-tune properties such as solubility, metabolic stability, and target selectivity.

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